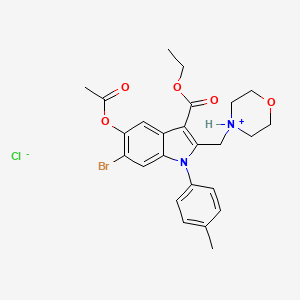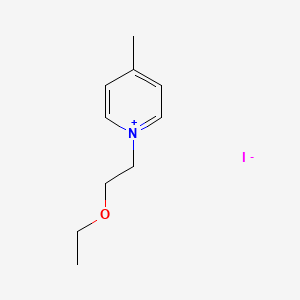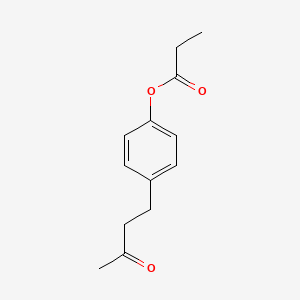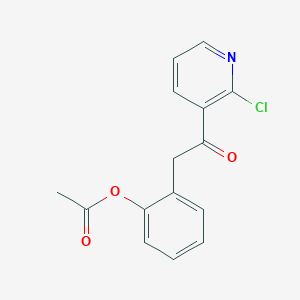
cyclohexylbutanoyl-N-hydroxyethylglucamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylbutanoyl-N-hydroxyethylglucamide is a synthetic compound with the molecular formula C18H35NO7 and a molecular weight of 377.47 g/mol . It is primarily used as a detergent for membrane protein solubilization in biochemical research . This compound is known for its high purity and solubility in water, making it an effective agent in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexylbutanoyl-N-hydroxyethylglucamide involves the reaction of cyclohexylbutanoyl chloride with N-hydroxyethylglucamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexylbutanoyl-N-hydroxyethylglucamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexylbutanoyl-N-hydroxyethylglucamide is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the solubilization and stabilization of membrane proteins for structural studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for inflammatory diseases.
Industry: Utilized in the formulation of detergents and cleaning agents for specialized applications
Wirkmechanismus
The mechanism of action of cyclohexylbutanoyl-N-hydroxyethylglucamide involves its ability to interact with and solubilize membrane proteins. The compound targets the hydrophobic regions of membrane proteins, allowing them to be extracted and studied in aqueous solutions. This interaction is facilitated by the amphiphilic nature of the compound, which contains both hydrophobic and hydrophilic regions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexylbutanoyl-N-methylglucamide
- Cyclohexylbutanoyl-N-ethylglucamide
- Cyclohexylbutanoyl-N-propylglucamide
Uniqueness
Cyclohexylbutanoyl-N-hydroxyethylglucamide is unique due to its high solubility in water and its ability to effectively solubilize membrane proteins without denaturing them. This makes it particularly valuable in biochemical research where maintaining protein integrity is crucial .
Eigenschaften
Molekularformel |
C22H33ClN2O5S |
|---|---|
Molekulargewicht |
473.0 g/mol |
IUPAC-Name |
1-[4-chloro-2-(2-cyclohexylbutanoyl)phenyl]sulfonyl-1-(1-hydroxyethyl)-3-propylurea |
InChI |
InChI=1S/C22H33ClN2O5S/c1-4-13-24-22(28)25(15(3)26)31(29,30)20-12-11-17(23)14-19(20)21(27)18(5-2)16-9-7-6-8-10-16/h11-12,14-16,18,26H,4-10,13H2,1-3H3,(H,24,28) |
InChI-Schlüssel |
UDQIHYZDABLWIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)N(C(C)O)S(=O)(=O)C1=C(C=C(C=C1)Cl)C(=O)C(CC)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Thiazolidinone, 5-[(6-ethoxy-1-ethyl-2(1H)-quinolinylidene)ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13783569.png)



![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)
